2'-Deoxyadenosine 5'-monophosphate monohydrate

描述

Chemical Identity and Nomenclature

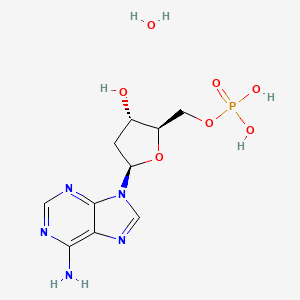

This compound is a purine nucleotide compound characterized by its specific molecular composition and distinctive structural features. The systematic International Union of Pure and Applied Chemistry name for this compound is [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate hydrate, reflecting its stereochemical configuration and functional group arrangement.

The compound is identified by the Chemical Abstracts Service registry number 207127-57-9 and possesses a molecular formula of C₁₀H₁₆N₅O₇P. This formula represents the anhydrous nucleotide component combined with one molecule of water, distinguishing it from the non-hydrated form. The molecular weight of 349.24 grams per mole encompasses both the nucleotide backbone and the incorporated water molecule.

The nucleotide structure consists of three fundamental components: adenine as the purine base, 2'-deoxyribose as the pentose sugar, and a single phosphate group attached to the 5' carbon of the sugar moiety. The critical distinguishing feature of this compound compared to adenosine monophosphate is the absence of a hydroxyl group at the 2' carbon position of the ribose sugar, which has been reduced to a hydrogen atom, hence the "deoxy" designation.

Alternative nomenclature includes deoxyadenylic acid in its acid form and deoxyadenylate in its conjugate base form. The compound is also known by various synonyms including 2'-deoxy-5'-adenylic acid water complex and deoxyadenosine 5'-phosphate hydrate. The systematic naming conventions reflect both the stereochemical configuration of the sugar component and the specific positioning of the phosphate group.

The structural configuration exhibits specific stereochemistry at the 2', 3', and 5' carbon positions of the deoxyribose ring, designated as (2R,3S,5R), which is essential for proper recognition by enzymatic systems and incorporation into deoxyribonucleic acid structures. This stereochemical arrangement ensures compatibility with the natural biological processes that utilize this nucleotide in cellular metabolism.

Historical Context in Nucleotide Research

The discovery and characterization of this compound is intrinsically linked to the broader historical development of nucleic acid research, which began in the mid-nineteenth century with foundational work by pioneering biochemists. The initial identification of nucleic acid components can be traced to Johann Friedrich Miescher's groundbreaking work in the 1860s, when he first isolated what he termed "nuclein" from white blood cell nuclei found in pus-coated bandages.

Friedrich Miescher's experiments involved treating white blood cells with salt solutions and observing the precipitation of a substance with unique properties when acid was added. This substance, which dissolved again upon alkali addition, possessed characteristics distinct from known proteins, leading Miescher to recognize its importance despite not understanding its full biological significance. His work laid the foundation for subsequent investigations into the molecular components that would eventually be identified as the building blocks of deoxyribonucleic acid.

The systematic investigation of nucleotide structure advanced significantly through the work of Phoebus Levene, a Russian-born American chemist who became a central figure in nucleic acid research at the Rockefeller Institute for Medical Research from 1905 to 1939. Levene's contributions to understanding nucleotide composition were fundamental to later identification of specific nucleotides like this compound.

| Historical Milestone | Year | Researcher | Contribution |

|---|---|---|---|

| Discovery of "nuclein" | 1869 | Johann Friedrich Miescher | First isolation of nucleic acid material |

| Identification of five primary nucleobases | 1878 | Albrecht Kossel | Isolation of nucleic acid bases from "nuclein" |

| Discovery of ribose in ribonucleic acid | 1909 | Phoebus Levene | Identification of pentose sugar component |

| Discovery of 2-deoxyribose | 1929 | Phoebus Levene | Recognition of deoxy sugar in thymus nucleic acid |

Levene's methodological innovations proved crucial for nucleotide characterization. He developed novel preparation methods for nucleic acids and implemented sequential hydrolysis techniques that avoided the harsh conditions used by his contemporaries. These milder procedures utilized controlled pH levels and eliminated alcohol precipitation steps, resulting in purer intermediate products that could be quantified more reliably.

The identification of deoxyribose as a distinct sugar component represented a pivotal moment in nucleotide research. In 1929, Levene and his collaborators successfully demonstrated that thymus nucleic acid contained a sugar different from the ribose found in yeast nucleic acid. This discovery of 2-deoxyribose, characterized by the absence of a hydroxyl group at the 2' carbon position, provided the chemical basis for distinguishing deoxyribonucleic acid from ribonucleic acid.

Levene's work with Efim London in the late 1920s utilized innovative biological systems for nucleotide isolation. They employed dogs with gastric fistulas to enzymatically digest nucleic acids, successfully isolating nucleosides from thymus nucleic acid and confirming that the sugar component was indeed a deoxypentose rather than a hexose. This biological approach to nucleotide isolation represented a significant methodological advancement that facilitated the characterization of individual nucleotide components.

The conceptual framework established by Levene and his contemporaries created the foundation for understanding nucleotide structure and function. Their work identified the tripartite nature of nucleotides, consisting of phosphoric acid, carbohydrate, and base components linked in specific configurations. This structural understanding provided the basis for subsequent research into individual nucleotides, including the specific characterization of 2'-deoxyadenosine 5'-monophosphate and its various forms.

Biological Significance in Deoxyribonucleic Acid Metabolism

This compound serves multiple critical functions in cellular metabolism, particularly in the context of deoxyribonucleic acid synthesis and nucleotide homeostasis. The compound functions as a fundamental building block for deoxyribonucleic acid construction while simultaneously participating in energy metabolism through adenine nucleotide interconversion reactions.

The primary biological role of this nucleotide involves its incorporation into deoxyribonucleic acid structures during replication and repair processes. As a monomer unit, 2'-deoxyadenosine 5'-monophosphate must undergo phosphorylation to form the corresponding diphosphate and triphosphate derivatives before serving as substrates for deoxyribonucleic acid polymerases. This phosphorylation cascade is mediated by nucleoside monophosphate kinases and nucleoside diphosphate kinases, which utilize adenosine triphosphate as the phosphate donor.

The enzymatic conversion of 2'-deoxyadenosine 5'-monophosphate involves adenylate kinase isoenzyme 1, which catalyzes its transformation to deoxyadenosine diphosphate. Adenylate kinase represents a crucial phosphotransferase enzyme that maintains cellular energy homeostasis by catalyzing the interconversion of various adenosine phosphates. The enzyme operates through a mechanism involving conformational changes that exclude water molecules, bringing substrates into proximity for efficient phosphoryl transfer.

| Enzymatic Reaction | Enzyme | Product | Biological Function |

|---|---|---|---|

| deoxyadenosine monophosphate + adenosine triphosphate → deoxyadenosine diphosphate + adenosine diphosphate | Adenylate kinase isoenzyme 1 | Deoxyadenosine diphosphate | Energy metabolism and nucleotide homeostasis |

| deoxyadenosine monophosphate → deoxyadenosine | Cytosolic purine 5'-nucleotidase | Deoxyadenosine | Nucleotide salvage pathway |

The cellular distribution of adenylate kinase isoenzymes ensures that 2'-deoxyadenosine 5'-monophosphate metabolism occurs in appropriate subcellular compartments. Human adenylate kinase isoenzymes demonstrate tissue-specific expression patterns and distinct subcellular localizations, with some variants found in mitochondrial compartments and others in cytosolic regions. This compartmentalization facilitates efficient nucleotide shuttling between sites of energy production and consumption.

The regulatory mechanisms governing 2'-deoxyadenosine 5'-monophosphate metabolism involve multiple allosteric control systems that ensure balanced nucleotide pools for optimal deoxyribonucleic acid replication fidelity. Ribonucleotide reductase, the enzyme responsible for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates, exhibits complex regulatory behavior that prevents excessive deoxynucleotide production while ensuring adequate supplies for deoxyribonucleic acid synthesis.

The biosynthetic pathway for 2'-deoxyadenosine 5'-monophosphate involves the reduction of adenosine diphosphate by ribonucleotide reductase, followed by subsequent dephosphorylation reactions. This enzyme system consists of large R1 subunits and smaller R2 subunits, with the overall activity regulated by adenosine triphosphate and deoxyadenosine triphosphate binding to specific allosteric sites. The adenosine triphosphate to deoxyadenosine triphosphate ratio serves as a critical regulatory mechanism preventing unnecessary depletion of ribonucleotides needed for ribonucleic acid synthesis.

Beyond its role in deoxyribonucleic acid metabolism, 2'-deoxyadenosine 5'-monophosphate participates in broader cellular signaling networks through its involvement in adenine nucleotide cycling. The compound can serve as a substrate for generating adenosine monophosphate, which functions as an important signaling molecule activating adenosine monophosphate-dependent protein kinase and other metabolic sensors. This dual role in both structural and regulatory functions highlights the compound's importance in maintaining cellular homeostasis.

属性

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O6P.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);1H2/t5-,6+,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMAPZSBBNPXKS-VWZUFWLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584982 | |

| Record name | 2'-Deoxy-5'-adenylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207127-57-9 | |

| Record name | 2'-Deoxy-5'-adenylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Traditional and Early Methods

Fusion Method (Morris J. Robins et al., 1964):

This method involves the condensation of 1,3,5-triacetyl-2-deoxyribose with 6-chloropurine catalyzed by acidic catalysts under heat, followed by deacetylation with ammonia/methanol to yield 2'-deoxyadenosine.- Advantages: Simple handling

- Disadvantages: Poor stereoselectivity, resulting in α,β-mixtures requiring complex chromatographic separation.

Heavy Metal Salt Method (Robert K. Ness et al., 1960):

Synthesis via condensation of 6-benzoylamide purine mercuric chloride with a protected sugar derivative, followed by deprotection in barium methoxide-methanol solution.- Disadvantages: Use of toxic mercury salts, difficult purification due to residual metals, rare raw materials.

Sodium Hydride Method (Zygmunt Kazimierczuk et al., 1984):

Reaction of sodium salt of 6-chloropurine with protected sugar derivatives, followed by ammonolysis to yield 2'-deoxyadenosine.- Disadvantages: Complex protection/deprotection steps, use of rare reagents.

Improved Industrial Method (Chinese Patent CN105884846A, 2016)

A more efficient and industrially viable method uses adenosine as the starting material, proceeding through selective esterification, acylation, and reduction steps without chromatographic purification. Key features include:

Step 1: Formation of Stannylidene Intermediate

Reflux adenosine with di-n-butyl tin oxide in methanol at 75–80°C to form a stannylidene adenosine intermediate.- Molar ratio: adenosine : di-n-butyl tin oxide = 1 : 1.1–1.2

Step 2: Selective Acylation

Add p-toluenesulfonyl chloride and triethylamine to selectively acylate the 2'-hydroxyl group, yielding 2'-O-p-toluenesulfonyl adenosine.Step 3: Reduction

Dissolve the acylated intermediate in THF and reduce with lithium triethylborohydride under inert atmosphere to remove the 2'-hydroxyl, forming 2'-deoxyadenosine.Purification:

Concentrate and recrystallize the crude product from ethanol (solid/liquid ratio 1g/2–6mL).

Reaction Scheme Summary

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reflux formation of stannylidene adenosine | Adenosine + di-n-butyl tin oxide, MeOH, 75–80°C | Stannylidene intermediate |

| 2 | Selective acylation | p-Toluenesulfonyl chloride, triethylamine | 2'-O-p-toluenesulfonyl adenosine |

| 3 | Reduction | Lithium triethylborohydride, THF, inert atmosphere | 2'-deoxyadenosine |

| 4 | Purification | Ethanol recrystallization | Pure 2'-deoxyadenosine |

Phosphorylation to 2'-Deoxyadenosine 5'-Monophosphate Monohydrate

While direct detailed preparation methods for the monohydrate form of 2'-deoxyadenosine 5'-monophosphate are less commonly described in open literature, general phosphorylation strategies include:

Enzymatic phosphorylation: Using kinases to phosphorylate 2'-deoxyadenosine at the 5'-position with high regioselectivity.

Chemical phosphorylation: Employing phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry under controlled conditions to selectively introduce the phosphate group at the 5'-hydroxyl.

Isolation of monohydrate: The monohydrate form is typically obtained by crystallization from aqueous solvents, often involving ethanol-water mixtures to control hydration state.

Analytical Data and Purity Assessment

Purity: The industrial method avoids chromatographic purification by selective reactions and recrystallization, achieving high purity suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Yield | Purification |

|---|---|---|---|---|---|---|

| Fusion (Robins et al.) | 1,3,5-triacetyl-2-deoxyribose + 6-chloropurine | Acidic catalyst, ammonia/methanol | Simple | Poor stereoselectivity, complex purification | Moderate | Column chromatography |

| Heavy Metal Salt (Ness et al.) | Protected sugar + 6-benzoylamide purine mercuric chloride | Mercury salts, barium methoxide | Specific | Toxic reagents, purification issues | Low | Difficult removal of mercury |

| Sodium Hydride (Kazimierczuk et al.) | Sodium salt of 6-chloropurine + protected sugar | Sodium hydride, ammonolysis | Specific | Rare reagents, complex steps | Moderate | Chromatography |

| Industrial Patent Method (CN105884846A) | Adenosine | Di-n-butyl tin oxide, p-toluenesulfonyl chloride, lithium triethylborohydride | High selectivity, no chromatography, scalable | Requires organotin reagents | High (~77.3%) | Recrystallization |

化学反应分析

Photosensitized Oxidation by Pterins

UV-A radiation (320–400 nm) induces oxidative damage to dAMP through photosensitized reactions with pterins, heterocyclic compounds acting as photosensitizers. This process follows a type I mechanism involving electron transfer :

Reaction Pathway

-

Excitation : Pterin (PT) absorbs UV-A light, forming an excited state (PT*).

-

Electron Transfer : PT* transfers an electron to dAMP, generating radical ions (PT⁻· and dAMP⁺·).

-

Radical Propagation :

Key Findings

-

Products Identified :

-

Stoichiometry : Non-simple stoichiometry (n ≈ 2.4 ± 0.3) due to competing pathways .

-

pH Dependence : H₂O₂ formation occurs only in acidic media (pH 5.5) .

Acid-Catalyzed Hydrolysis

dAMP undergoes hydrolysis in acidic conditions (0.1 M HCl) via a stepwise (Sₙ1) mechanism , as determined by kinetic isotope effects (KIEs) :

Mechanism

-

Oxacarbenium Ion Formation : Protonation of the glycosidic bond leads to adenine release and a transient oxacarbenium ion.

-

Phosphate Group Cleavage : Hydrolysis of the phosphodiester bond yields 2-deoxyribose-5-phosphate and adenine .

Kinetic Data

| Parameter | Value |

|---|---|

| Rate Constant (k) | 1.2 × 10⁻⁴ s⁻¹ |

| ΔH‡ (Activation) | 85 kJ/mol |

| ΔS‡ (Entropy) | -45 J/(mol·K) |

Radiation-Induced Cyclization

Ionizing radiation generates 8,5′-cyclopurine lesions in DNA, including S-8,5′-cyclo-2′-deoxyadenosine (S-cdA) :

Reaction Pathway

-

Radical Formation : C5′ hydrogen abstraction creates a deoxyribose radical.

-

Cyclization : Radical recombination between C5′ and C8 of adenine forms a covalent bond .

Structural Impact

-

Mispairing : S-cdA mismatches with dT or dA during replication:

-

Mutagenicity : Induces S-cdA → A/T transversions in E. coli (34% mutation frequency) .

Oxidative Damage by Singlet Oxygen (¹O₂)

Though dAMP is resistant to direct ¹O₂ oxidation, photosensitized reactions with pterins produce 8-oxo-dAMP as a minor product .

Comparative Reactivity

| Oxidizing Agent | Major Product | Yield (%) |

|---|---|---|

| Pterin + UV-A | 8-oxo-dAMP | 62 |

| ¹O₂ | No significant reaction | <5 |

Enzymatic Phosphorylation

dAMP serves as a substrate for kinases in DNA synthesis:

textdAMP + ATP → dADP + ADP (catalyzed by adenylate kinase)

科学研究应用

Molecular Biology and Biochemistry

Nucleotide Synthesis and Function

dAMP is a fundamental building block of DNA, serving as a precursor for the synthesis of deoxyribonucleic acid (DNA) in living organisms. It plays a crucial role in cellular metabolism and is involved in various enzymatic reactions.

- Role in DNA Synthesis : dAMP is incorporated into DNA strands during replication, where it pairs with thymidine (T) to form the A-T base pair. This incorporation is essential for accurate DNA replication and repair mechanisms.

- Enzymatic Reactions : dAMP serves as a substrate for various kinases and phosphatases, facilitating critical biochemical pathways such as energy transfer and signal transduction.

Research Applications

a. Structural Studies

dAMP has been utilized in structural biology to understand the conformation of nucleic acids. NMR spectroscopy studies have revealed insights into the structural dynamics of DNA containing dAMP.

- Case Study : A study utilizing NMR spectroscopy characterized the structure of a DNA duplex containing 5',8-cyclo-2'-deoxyadenosine. This research highlighted how modifications to dAMP can influence DNA stability and replication processes .

b. Drug Development

dAMP is being explored as a potential therapeutic agent due to its role in cellular signaling and metabolism.

- Antiviral Activity : Research has indicated that analogs of dAMP can inhibit viral replication, making them candidates for antiviral drug development . For instance, studies on modified nucleotides have shown promise against RNA viruses.

Analytical Applications

a. SERS (Surface-Enhanced Raman Spectroscopy)

Recent advancements have employed dAMP in nanoscale sensing applications, particularly using SERS for single-molecule detection.

- Case Study : A study demonstrated high spatial resolution nanoslit SERS for detecting single molecules of nucleobases, including dAMP. This technology holds potential for real-time monitoring of nucleic acid interactions .

作用机制

2’-Deoxyadenosine 5’-monophosphate monohydrate exerts its effects by incorporating into DNA during replication and repair processes. It serves as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand. The compound interacts with specific molecular targets, such as DNA polymerases and nucleases, to facilitate these processes .

相似化合物的比较

Structural and Chemical Differences

Table 1: Structural and Chemical Comparison

| Compound | Sugar Type | Phosphate Position | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|

| dAMP monohydrate | Deoxyribose | 5' | 349.24 | 148 (dec.) | Hydrated form, DNA precursor |

| Adenosine 5'-monophosphate (AMP) | Ribose | 5' | 347.22 | 178–185 | RNA component, higher 2'-OH reactivity |

| 2'-Deoxyguanosine 5'-monophosphate (dGMP) | Deoxyribose | 5' | 363.22 | >300 | DNA synthesis, guanine base |

| Thymidine 5'-monophosphate (TMP) | Deoxyribose | 5' | 322.21 | 185–187 | DNA-specific (thymine base) |

Key Insights :

- Sugar Backbone : Unlike ribonucleotides (e.g., AMP), dAMP lacks a 2'-hydroxyl group, enhancing DNA stability against hydrolysis .

- Hydration State: The monohydrate form of dAMP improves crystallinity compared to anhydrous forms, which may affect solubility in aqueous buffers .

Stability and Degradation Pathways

- UV Sensitivity : Under acidic conditions, dAMP undergoes UV-induced degradation, generating polar byproducts and hydrogen peroxide. This contrasts with ribonucleotides like AMP, which are more resistant due to the 2'-OH group .

- Thermal Stability: dAMP monohydrate decomposes at 148°C, while anhydrous dGMP remains stable above 300°C, reflecting base-specific differences .

生物活性

2'-Deoxyadenosine 5'-monophosphate monohydrate (5'-AMP) is a nucleotide that plays a crucial role in various biological processes, including cellular signaling, energy metabolism, and nucleic acid synthesis. This article reviews the biological activity of 5'-AMP, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₀H₁₆N₅O₈P

- Molecular Weight : 365.237 g/mol

- CAS Number : 18422-05-4

- Melting Point : 183-188 °C (decomposes)

5'-AMP acts primarily as an agonist at adenosine A1 receptors, influencing various physiological responses. It has been shown to modulate inflammatory processes by affecting the expression of pro-inflammatory cytokines.

Key Actions:

- Inhibition of Cytokine Production : 5'-AMP significantly reduces the mRNA expression levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in RAW264.7 macrophage cells. The maximum inhibition occurs at a concentration of 400 μM, demonstrating a dose-dependent effect .

- Cellular Toxicity : At concentrations ranging from 25 to 400 μM, 5'-AMP exhibits negligible toxicity in RAW264.7 cells, indicating a favorable safety profile for potential therapeutic applications .

In Vitro Studies

A study demonstrated that treatment with 5'-AMP led to a significant reduction in NF-κB p65 recruitment to the promoters of TNF-α, IL-6, and IL-1β genes, suggesting a mechanism by which 5'-AMP exerts its anti-inflammatory effects .

| Concentration (μM) | TNF-α Expression Inhibition (%) | IL-6 Expression Inhibition (%) |

|---|---|---|

| 100 | 30 | 25 |

| 200 | 50 | 45 |

| 400 | 70 | 65 |

In Vivo Studies

In animal models, specifically C57BL/6J mice, administration of 5'-AMP resulted in improved survival rates following liver injury compared to control groups. The survival rate increased from 60% to nearly 100% at the eight-hour mark post-treatment . Additionally, serum levels of aspartate transaminase (AST) and alanine transaminase (ALT), markers of liver damage, were significantly lower in the treated group.

| Treatment Group | Survival Rate at 8 Hours (%) | AST Level (U/L) | ALT Level (U/L) |

|---|---|---|---|

| PBS Control | 60 | High | High |

| 5'-AMP Treatment | 100 | Low | Low |

Case Studies

- Liver Injury Model : In a controlled study involving liver injury induced by acetaminophen overdose, mice treated with 5'-AMP showed reduced liver necrosis and inflammatory cell infiltration compared to untreated controls. This highlights the compound's protective effects against oxidative stress and inflammation .

- Inflammatory Response : A study evaluated the impact of 5'-AMP on macrophage activation in response to lipopolysaccharide (LPS). The results indicated that pre-treatment with 5'-AMP significantly diminished macrophage activation markers and cytokine release .

常见问题

Q. How can researchers verify the purity and structural integrity of 2'-deoxyadenosine 5'-monophosphate monohydrate (dAMP·H₂O)?

Methodological Answer:

- Purity Verification : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) to assess purity, referencing the analytical certificate (COA) provided by suppliers, which includes batch-specific data .

- Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P) to validate the ribose-phosphate backbone and adenine moiety. Mass spectrometry (MS) confirms molecular weight (349.24 g/mol) and hydration state .

Q. What experimental conditions are critical for maintaining dAMP·H₂O stability during in vitro studies?

Methodological Answer:

- pH Control : Use neutral buffers (e.g., Tris-HCl, pH 7.0–7.5) to prevent acid-catalyzed degradation, as acidic conditions accelerate hydrolysis and UV-induced decomposition .

- Temperature : Store aliquots at –20°C to avoid thermal decomposition (reported melting point: 148°C with decomposition) .

- Light Protection : Shield solutions from UV light to minimize photodegradation, which generates polar byproducts (e.g., H₂O₂) and reduces dAMP concentration .

Advanced Research Questions

Q. How does dAMP·H₂O interact with DNA repair pathways under oxidative stress?

Methodological Answer:

- Mechanistic Studies : Use lumazine-sensitized oxidation assays to simulate oxidative damage. Monitor dAMP degradation via HPLC and quantify reactive oxygen species (ROS) like H₂O₂ using fluorometric probes (e.g., Amplex Red). Note that lumazine-mediated oxidation does not involve singlet oxygen (¹O₂), distinguishing it from other photosensitizers .

- DNA Polymerase Incorporation : Radiolabel dAMP with ³²P and assess incorporation into DNA strands using primer extension assays. Compare error rates in oxidative vs. non-oxidative conditions .

Q. How can researchers resolve contradictions in dAMP stability data across studies?

Methodological Answer:

- Variable Analysis : Compare buffer systems (e.g., phosphate vs. Tris), irradiation sources (UV wavelength), and dissolved O₂ levels, which influence degradation kinetics .

- Method Validation : Cross-validate HPLC results with capillary electrophoresis (CE) or LC-MS to confirm degradation profiles. For example, CE can resolve polar byproducts not detected by UV spectrophotometry .

Q. What methodological adjustments are needed when translating dAMP studies from in vitro to cellular models?

Methodological Answer:

- Solubility Optimization : Use disodium salts (e.g., HY-W105272) in cell culture to enhance solubility. Pre-treat dAMP·H₂O with endotoxin removal protocols if used in sterile assays .

- Metabolic Tracing : Label dAMP with stable isotopes (¹³C/¹⁵N) and track incorporation into cellular DNA via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Q. How does dAMP·H₂O compare to analogs (e.g., 2',3'-dideoxyadenosine) in DNA synthesis inhibition studies?

Methodological Answer:

- Kinetic Assays : Use surface-enhanced Raman spectroscopy (SERS) with Ag₂O nanoclusters to compare binding affinities of dAMP and analogs to DNA polymerase. SERS provides nanomolar sensitivity for detecting structural interactions .

- Thermodynamic Profiling : Perform isothermal titration calorimetry (ITC) to measure ΔG and ΔH of dAMP-polymerase binding vs. analogs like 2',3'-dideoxyadenosine .

Safety and Compliance

Q. What safety protocols are essential for handling dAMP·H₂O in laboratory settings?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。